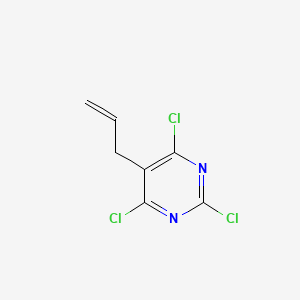

5-Allyl-2,4,6-trichloropyrimidine

説明

Structural Classification and Significance of the Pyrimidine (B1678525) Nucleus in Organic Synthesis

The pyrimidine nucleus is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the first and third positions. studysmarter.co.ukmicrobenotes.comwikipedia.orgnumberanalytics.com This structural motif is of paramount importance in the realm of chemistry and biology. Pyrimidine derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1), and a wide array of natural and synthetic compounds with pronounced biological activities. wikipedia.orgnumberanalytics.comnih.gov

In organic synthesis, the pyrimidine ring serves as a versatile scaffold. The nitrogen atoms within the ring lower the electron density at the carbon atoms, making them susceptible to nucleophilic attack. bhu.ac.in This inherent reactivity allows for the selective functionalization of the pyrimidine core, leading to the construction of complex molecules with diverse applications.

Historical Context and Evolution of Halogenated Pyrimidine Chemistry

The study of pyrimidines dates back to the late 19th century, with their isolation from biological sources. studysmarter.co.ukwikipedia.org The development of synthetic methods to create and modify the pyrimidine ring has since been a continuous area of research. A significant advancement in this field was the introduction of halogenated pyrimidines. These compounds, particularly chloropyrimidines, have proven to be exceptionally useful synthetic intermediates.

The synthesis of the key precursor, 2,4,6-trichloropyrimidine (B138864), is typically achieved through the reaction of barbituric acid with reagents like phosphorus oxychloride and phosphorus pentachloride. google.comgoogle.com The chlorine atoms in 2,4,6-trichloropyrimidine exhibit differential reactivity, allowing for sequential and regioselective displacement by various nucleophiles. researchgate.net This has enabled the synthesis of a vast library of substituted pyrimidines. Furthermore, halogenated pyrimidines have been investigated for their potential as radiosensitizers in cancer therapy, where they are incorporated into the DNA of tumor cells, making them more susceptible to radiation treatment. nih.gov

Scope and Research Imperatives for 5-Allyl-2,4,6-trichloropyrimidine

The specific research focus on 5-Allyl-2,4,6-trichloropyrimidine stems from the unique combination of its structural features. The three chlorine atoms provide multiple reaction sites for nucleophilic substitution, while the allyl group at the 5-position offers a handle for a different set of chemical transformations, such as addition reactions, oxidations, and metal-catalyzed cross-coupling reactions.

The synthesis of this compound would likely involve the reaction of 2,4,6-trichloropyrimidine with an allylating agent, for instance, an allyl Grignard reagent like allylmagnesium bromide. orgsyn.orgnih.gov The reactivity of the chlorine atoms on the pyrimidine ring is a crucial factor in such a synthesis.

Future research imperatives for 5-Allyl-2,4,6-trichloropyrimidine include:

Exploration of its reactivity: A systematic study of the sequential displacement of the chlorine atoms by various nucleophiles to create novel polysubstituted pyrimidines.

Functionalization of the allyl group: Investigating the chemical transformations of the allyl moiety to introduce further diversity into the molecular structure.

Synthesis of novel bioactive compounds: Utilizing 5-Allyl-2,4,6-trichloropyrimidine as a building block for the synthesis of new compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

特性

IUPAC Name |

2,4,6-trichloro-5-prop-2-enylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPZJYKGHXZIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293815 | |

| Record name | 5-allyl-2,4,6-trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-68-0 | |

| Record name | Pyrimidine,4,6-trichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-allyl-2,4,6-trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 5 Allyl 2,4,6 Trichloropyrimidine

Precursor Synthesis: From Fundamental Pyrimidine (B1678525) Scaffolds to Functionalized Intermediates

The journey to 5-Allyl-2,4,6-trichloropyrimidine begins with the construction of its core precursor, 2,4,6-trichloropyrimidine (B138864). This highly reactive molecule serves as a fundamental building block for a vast array of substituted pyrimidines.

The most prevalent and industrially significant method for synthesizing 2,4,6-trichloropyrimidine involves the chlorination of barbituric acid. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a catalyst. google.com

A common procedure involves reacting barbituric acid with an excess of phosphorus oxychloride. The reaction can be catalyzed by tertiary amines, such as dimethylaniline, or other catalysts like N-methylpyrrolidone. google.com In some process variations, the reaction is carried out in two steps. First, barbituric acid is treated with phosphorus oxychloride, which may or may not involve a catalyst. This is followed by a second step where phosphorus pentachloride (PCl₅) or reactants that form it in situ (e.g., phosphorus trichloride (B1173362) and chlorine) are introduced at a controlled temperature, typically between 20°C and 80°C. google.com This two-step approach is reported to produce high yields, generally in the range of 90-94%, and results in a product that is substantially free of the highly chlorinated byproduct, 2,4,5,6-tetrachloropyrimidine. google.com

The reaction conditions, including temperature and the ratio of reactants, are critical for achieving high yield and purity. For instance, an initial reaction temperature of around 75°C is often employed for the reaction between barbituric acid and phosphorus oxychloride. google.com

Table 1: Comparison of Synthetic Methods for 2,4,6-Trichloropyrimidine

| Starting Material | Reagents | Catalyst | Yield (%) | Key Features |

| Barbituric Acid | POCl₃, PCl₅ (or PCl₃/Cl₂) | None or N-methylpyrrolidone | 90-94 | Two-step process, high purity, avoids 5-position chlorination. google.com |

| Barbituric Acid | POCl₃ | Dimethylaniline | ~85 | One-step process, requires aqueous work-up. google.com |

The pyrimidine ring exhibits distinct reactivity at its different positions. The carbon atoms at positions 2, 4, and 6 are electron-deficient and are thus susceptible to nucleophilic substitution, especially when substituted with good leaving groups like chlorine. In contrast, the C-5 position is more akin to an aromatic C-H bond and typically undergoes electrophilic substitution.

The synthesis of 2,4,6-trichloropyrimidine from barbituric acid inherently avoids halogenation at the C-5 position. google.com Introducing a substituent at the C-5 position of a pre-formed 2,4,6-trichloropyrimidine requires a different chemical approach, namely the functionalization of the C-H bond.

The introduction of an allyl group at the C-5 position is a C-C bond-forming reaction. Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, are well-suited for this purpose. Palladium-catalyzed reactions have emerged as a powerful tool for the direct C-H functionalization of heterocycles, including pyrimidines. rsc.org The mechanism for such a transformation on the pyrimidine core would likely involve a catalytic cycle, potentially a Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycle, where the palladium catalyst activates the C-5 C-H bond, allowing for the coupling with an allyl source. rsc.org

Regioselectivity is a key challenge in the functionalization of polychlorinated pyrimidines. The chlorine atoms at positions 2, 4, and 6 are highly reactive towards nucleophiles. researchgate.netnih.gov Therefore, any attempt at direct C-5 allylation must employ conditions that favor C-H activation over nucleophilic substitution of the chlorine atoms. This often involves the careful selection of catalysts, ligands, and reaction conditions.

Direct Synthesis and Optimization of 5-Allyl-2,4,6-trichloropyrimidine

The direct introduction of an allyl group onto the C-5 position of 2,4,6-trichloropyrimidine represents a more atom-economical approach compared to multi-step sequences.

While specific literature on the direct allylation of 2,4,6-trichloropyrimidine is sparse, the introduction of substituents at the C-5 position of the pyrimidine ring is well-documented. Palladium-catalyzed cross-coupling reactions are a prominent strategy for this transformation. rsc.org

One can envision a direct C-H allylation of 2,4,6-trichloropyrimidine using an allyl halide (e.g., allyl bromide) or an allyl carbonate in the presence of a suitable palladium catalyst and a ligand. The choice of ligand is crucial for promoting the desired C-H activation and preventing catalyst deactivation.

Alternatively, a related approach involves the functionalization of a C-5 pre-functionalized pyrimidine. For instance, the synthesis could proceed through an intermediate like 2,4,6-trichloropyrimidine-5-carbaldehyde. This aldehyde could then be converted to the allyl group through a Wittig reaction or other olefination methods, followed by any necessary subsequent transformations.

Another potential route is a free-radical allylation. However, controlling the regioselectivity of such reactions on a highly functionalized substrate like 2,4,6-trichloropyrimidine can be challenging and may lead to a mixture of products.

Optimizing the reaction conditions is paramount for achieving high yield and purity of 5-Allyl-2,4,6-trichloropyrimidine. For a hypothetical palladium-catalyzed direct C-H allylation, a systematic approach to optimization would be necessary.

Table 2: Parameters for Optimization of C-5 Allylation

| Parameter | Variables to be Screened | Rationale |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, etc. | The choice of palladium precursor can influence the catalytic activity. |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs) | The ligand stabilizes the palladium center and modulates its reactivity and selectivity. |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃), organic bases (e.g., Et₃N) | The base is often required to facilitate the C-H activation step. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMAc), non-polar solvents (e.g., Toluene) | The solvent can affect the solubility of reactants and the stability of intermediates. |

| Temperature | Varies (e.g., 80-120 °C) | Temperature influences the reaction rate and can affect selectivity. |

| Allyl Source | Allyl bromide, allyl chloride, allyl acetate, allyl alcohol derivatives | The nature of the leaving group on the allyl source can impact reactivity. |

The optimization process would involve systematically varying these parameters to identify the combination that provides the highest conversion of the starting material and the best selectivity for the desired C-5 allylated product, while minimizing the formation of byproducts from the substitution of the chloro-substituents.

Green Chemistry Approaches in 5-Allyl-2,4,6-trichloropyrimidine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.ineurekaselect.com These principles can be applied to the synthesis of 5-Allyl-2,4,6-trichloropyrimidine at various stages.

In the synthesis of the precursor, 2,4,6-trichloropyrimidine, moving away from large excesses of hazardous reagents like POCl₃ and minimizing the use of toxic solvents are key green objectives. The development of catalytic processes with high turnover numbers would reduce the amount of waste generated.

For the C-5 allylation step, several green strategies can be envisioned:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve energy efficiency compared to conventional heating. acs.orgnih.govorientjchem.orgnih.govnih.govacs.org This technique has been successfully applied to a wide range of pyrimidine syntheses. nih.govbenthamdirect.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like ionic liquids or even water, where feasible, can greatly reduce the environmental footprint of the synthesis. rasayanjournal.co.in

Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs) can facilitate reactions between reactants in immiscible phases, potentially eliminating the need for homogeneous solvent systems and simplifying product purification. researchgate.net The use of PTCs has been reported in the functionalization of pyrimidine derivatives.

By integrating these green chemistry approaches, the synthesis of 5-Allyl-2,4,6-trichloropyrimidine can be made more efficient, safer, and more environmentally friendly.

Table 3: Green Chemistry Strategies for Pyrimidine Synthesis

| Green Chemistry Principle | Application in 5-Allyl-2,4,6-trichloropyrimidine Synthesis | Potential Benefits |

| Waste Prevention | High-yield reactions, atom-economical C-H activation | Reduced byproducts and waste streams. |

| Safer Solvents and Auxiliaries | Use of ionic liquids, water, or solvent-free conditions | Reduced toxicity and environmental impact. rasayanjournal.co.in |

| Design for Energy Efficiency | Microwave-assisted reactions | Shorter reaction times, lower energy consumption. nih.gov |

| Catalysis | Use of highly efficient and recyclable catalysts | Reduced catalyst loading and waste. |

Elucidation of Reactivity Patterns and Transformation Mechanisms of 5 Allyl 2,4,6 Trichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring in 5-Allyl-2,4,6-trichloropyrimidine is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the three chlorine atoms and the ring nitrogen atoms. This makes nucleophilic aromatic substitution (SNAr) a primary mode of reaction for this compound.

The chlorine atoms at the C-2, C-4, and C-6 positions of the pyrimidine ring exhibit differential reactivity towards nucleophiles. The general order of reactivity for nucleophilic substitution is C-4(6) > C-2. nih.govbeilstein-journals.org This regioselectivity is governed by a combination of electronic and steric factors.

Electronic Effects: The positions para (C-4 and C-6) and ortho (C-2) to the ring nitrogens are electronically activated towards nucleophilic attack. The nitrogen atoms inductively withdraw electron density, making the adjacent carbon atoms more electrophilic. The C-4 and C-6 positions are generally more reactive than the C-2 position. nih.govbeilstein-journals.org

Steric Effects: The presence of the allyl group at the C-5 position can sterically hinder the approach of nucleophiles to the adjacent C-4 and C-6 positions. However, the inherent higher reactivity of these positions often overcomes this steric hindrance. As the steric bulk of the nucleophile increases, the likelihood of substitution at the less hindered C-2 position can increase. nih.govbeilstein-journals.org In some cases, with particularly bulky nucleophiles or specific reaction conditions, the selectivity can be shifted. For instance, the use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines has been shown to favor substitution at the C-2 position. acs.orgnih.gov

This differential reactivity allows for the sequential and controlled introduction of various functional groups onto the pyrimidine core.

The outcome of SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions.

Nucleophile Type: A wide range of nucleophiles, including amines, alcohols, and thiols, readily react with 2,4,6-trichloropyrimidine (B138864) derivatives. The "hard" or "soft" nature of the nucleophile can influence the reaction. For instance, in competitive reactions with 2,4,6-trichloro-1,3,5-triazine (a related heterocyclic system), the preferential order of reactivity was found to be alcohols > thiols > amines. nih.gov In some instances, strong bases like sodium amide can lead to the formation of higher molecular weight products instead of simple substitution. researchgate.net

Reaction Conditions:

Solvent: The choice of solvent can impact the regioselectivity of the substitution. For example, in the reaction of 2,4,6-trichloropyrimidine with 4-substituted anilines, using ethanol (B145695) as the solvent favored the formation of the 4-substituted product. researchgate.net

Temperature and Catalysts: Forcing conditions, such as higher temperatures, can lead to multiple substitutions. researchgate.net In some cases, catalysts are employed to enhance regioselectivity. For example, a palladium catalyst has been used to achieve selective amination at the C-2 position. researchgate.net

The table below summarizes the outcomes of SNAr reactions on related trichloropyrimidine systems with various nucleophiles.

| Nucleophile | Position of Substitution | Product Type | Reference |

| 4-substituted anilines | C-4 (major in ethanol) | Mono-substituted | researchgate.net |

| Ethanolamine | C-4 and/or C-6 | Mono- and di-substituted | researchgate.net |

| Diethanolamine | C-4 and/or C-6 | Mono- and di-substituted | researchgate.net |

| Phenoxide ions | C-4, C-6, C-2 | Mono-, di-, and tri-substituted | researchgate.net |

| N-sodium carbamates | C-4 | Mono-substituted | researchgate.net |

The Hammett equation is a valuable tool for quantitatively assessing the influence of substituents on the reactivity of aromatic systems. libretexts.org In the context of SNAr reactions of pyrimidines, Hammett plots have been used to correlate reaction rates with the electronic properties of substituents on the incoming nucleophile.

For the reaction of 2,4,6-trichloropyrimidine with a series of 4-substituted anilines, a linear relationship was observed between the logarithm of the ratio of isomeric products and the Hammett constants (σ) of the substituents on the aniline (B41778). researchgate.net This indicates that the electronic nature of the substituent on the nucleophile directly influences the regiochemical outcome of the reaction. Specifically, electron-donating groups on the aniline favor substitution at one position, while electron-withdrawing groups favor the other.

Similarly, studies on the aminolysis of substituted 1,3,5-triazines have shown linear Hammett correlations, supporting the idea of a concerted SNAr mechanism in some cases. nih.gov For these reactions, positive ρ (rho) values are typically observed, indicating that the reaction is favored by electron-withdrawing substituents on the aromatic ring of the substrate. nih.gov

Reactivity of the Allyl Moiety in 5-Allyl-2,4,6-trichloropyrimidine

The allyl group at the C-5 position provides a second reactive site within the molecule, allowing for a different set of chemical transformations.

The allyl group can participate in ring-closing metathesis (RCM), a powerful reaction for the synthesis of cyclic compounds. organic-chemistry.orgwikipedia.org When a second alkene functionality is introduced into the molecule, typically by substituting one of the chlorine atoms with an olefin-containing nucleophile, intramolecular RCM can occur. This reaction is commonly catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. wikipedia.org

The RCM reaction proceeds through a metallacyclobutane intermediate and is often driven by the formation of a volatile byproduct like ethylene. organic-chemistry.org This methodology allows for the construction of fused ring systems where a new ring is annulated to the pyrimidine core. The efficiency and outcome of the RCM can be influenced by the specific ruthenium catalyst used and the structure of the diene substrate. nih.govrsc.org

The double bond of the allyl group is susceptible to electrophilic and radical addition reactions.

Electrophilic Addition: The electron-rich double bond can be attacked by electrophiles. libretexts.orglibretexts.org Common electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X₂), and the acid-catalyzed addition of water. youtube.comyoutube.com The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophilic species adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org

Radical Addition: The allyl group can also undergo radical addition reactions. For instance, studies on related pyrimidine systems have shown that pyrimidine-type radicals can add to neighboring nucleobases within a DNA strand. nih.gov These reactions proceed through a one-step addition mechanism and can lead to the formation of cross-linked products. nih.gov The efficiency of these radical additions can be influenced by the specific radical and the local conformational environment. nih.gov

Complex Reaction Sequences and Tandem Transformations

The strategic positioning of the allyl group at the C5 position, adjacent to the reactive chlorine substituents, allows for the orchestration of complex reaction sequences. These transformations can be initiated either at the pyrimidine ring or at the allyl moiety, leading to the formation of novel fused and poly-substituted heterocyclic systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, represent a highly efficient strategy for generating molecular complexity. While specific MCRs involving 5-Allyl-2,4,6-trichloropyrimidine are not extensively documented, its inherent reactivity suggests its potential as a key building block in such transformations.

The electron-deficient nature of the pyrimidine ring, amplified by the three chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The general order of reactivity for nucleophilic substitution on the 2,4,6-trichloropyrimidine scaffold is C4(6) > C2. This differential reactivity can be exploited in a stepwise manner in MCRs. For instance, a sequential addition of different nucleophiles could lead to the regioselective formation of polysubstituted pyrimidines.

A hypothetical multicomponent reaction could involve the initial reaction of 5-Allyl-2,4,6-trichloropyrimidine with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative. This would be followed by an intramolecular cyclization involving the allyl group, potentially triggered by a palladium-catalyzed Heck-type reaction, and a third component could then be introduced to react with the remaining chlorine atoms.

To illustrate the potential, we can consider analogous MCRs used for the synthesis of other heterocyclic systems. For example, the synthesis of fused pyrimidines often employs multicomponent strategies where a pyrimidine-containing scaffold is reacted with various electrophiles and nucleophiles in a one-pot fashion. nih.gov

Table 1: Potential Multicomponent Reaction Pathways for 5-Allyl-2,4,6-trichloropyrimidine

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Reaction Type |

| 5-Allyl-2,4,6-trichloropyrimidine | Hydrazine | Aldehyde | Fused Pyrazolo[3,4-d]pyrimidine | SNAr/Condensation/Intramolecular Cyclization |

| 5-Allyl-2,4,6-trichloropyrimidine | Amine | Alkyne | Substituted Pyrrolo[2,3-d]pyrimidine | SNAr/Sonogashira Coupling/Cyclization |

| 5-Allyl-2,4,6-trichloropyrimidine | Guanidine | Ketone | Fused Pyrimido[4,5-d]pyrimidine | SNAr/Condensation/Cyclization |

This table presents hypothetical reaction pathways based on the known reactivity of the core structure and general principles of multicomponent reactions.

Cascade and domino reactions are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single, uninterrupted sequence. The reactivity of the 5-Allyl-2,4,6-trichloropyrimidine core can be harnessed to initiate such reaction cascades, leading to the rapid assembly of complex heterocyclic frameworks.

One plausible scenario involves an initial nucleophilic substitution at the C4 or C6 position of the pyrimidine ring. The introduced nucleophile could possess a functional group that subsequently participates in an intramolecular reaction with the allyl group. For instance, the introduction of a thiol or an amine could be followed by a radical-initiated cyclization onto the allyl double bond, leading to the formation of a fused thiazine (B8601807) or diazine ring system, respectively.

Alternatively, the allyl group itself can be the trigger for a cascade sequence. For example, a palladium-catalyzed Tsuji-Trost-type allylic substitution could be the first step, generating a reactive intermediate that undergoes subsequent intramolecular cyclization onto the pyrimidine ring. libretexts.org The strategic placement of the allyl group at C5 makes it well-suited to participate in cyclization reactions to form five- or six-membered rings fused to the pyrimidine core.

Recent developments in cascade reactions for the synthesis of benzopyrroloazepines via a deconstructive [4 + 3] annulation highlight the potential for complex transformations involving allyl-palladium species. acs.org While not directly applied to 5-Allyl-2,4,6-trichloropyrimidine, these methodologies provide a blueprint for future investigations into its cascade reactivity.

Table 2: Plausible Cascade/Domino Reaction Sequences for 5-Allyl-2,4,6-trichloropyrimidine

| Initiating Step | Subsequent Steps | Resulting Structure |

| Nucleophilic substitution with a functionalized nucleophile (e.g., amino-thiol) | Intramolecular cyclization onto the allyl group | Fused thiazino-pyrimidine derivative |

| Heck coupling of the allyl group with an aryl halide | Intramolecular SNAr at a chloro-substituent | Fused polycyclic aromatic pyrimidine |

| Ring-closing metathesis with another olefinic partner | Further functionalization of remaining chloro groups | Spirocyclic pyrimidine derivative |

This table outlines hypothetical cascade and domino reaction sequences based on established reactivity principles of the pyrimidine core and the allyl group.

The synthesis of fused heterocycles is a significant area of research, and cascade reactions are often employed to achieve this efficiently. ias.ac.in The combination of the reactive sites in 5-Allyl-2,4,6-trichloropyrimidine makes it a promising candidate for the development of novel cascade methodologies to access diverse and complex heterocyclic scaffolds.

Design and Synthesis of Advanced Derivatives and Analogues Derived from 5 Allyl 2,4,6 Trichloropyrimidine

Fused Heterocyclic Architectures

The strategic manipulation of the reactive sites on the 5-allyl-2,4,6-trichloropyrimidine core enables the construction of various fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

While direct synthesis of pyrimido[b]azepines from 5-allyl-2,4,6-trichloropyrimidine is not extensively detailed in the provided context, the general reactivity of trichloropyrimidines suggests a plausible synthetic route. The synthesis would likely involve a sequential nucleophilic substitution followed by an intramolecular cyclization. For instance, reaction with a suitable bifunctional nucleophile, such as an amino alcohol or a diamine with an extended carbon chain, could lead to the formation of a pyrimidine (B1678525) intermediate poised for ring closure to form the seven-membered azepine ring fused to the pyrimidine core. The specific conditions would be crucial to control regioselectivity and promote the desired cyclization over competing intermolecular reactions.

The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, can be achieved from polychlorinated pyrimidines. researchgate.net A common strategy involves the reaction of a 2,4-dichloropyrimidine (B19661) derivative with an appropriate amine, such as furfurylamine (B118560), which can subsequently undergo rearrangement and cyclization to form the fused pyrrole (B145914) ring. researchgate.net For instance, the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with furfurylamine can lead to the formation of a pyrrolo[2,3-d]pyrimidine scaffold. researchgate.net This approach highlights the potential for converting 5-allyl-2,4,6-trichloropyrimidine into its corresponding pyrrolo[2,3-d]pyrimidine derivatives. nih.govnih.gov

Similarly, furo[3,2-e]pyrimidines can be synthesized from appropriately substituted pyrimidine precursors. One method involves the reaction of a 4-imino-furo[2,3-d]pyrimidine derivative, which can be prepared from a polysubstituted pyrimidine, with reagents like cyanogen (B1215507) bromide to facilitate the formation of the fused furo[3,2-e]pyrimidine system. arkat-usa.org Another approach starts with a 2-amino-4,5-disubstituted-furan-3-carbonitrile, which is treated with orthoesters to form an imidate that subsequently cyclizes to a furo[2,3-d]pyrimidine. researchgate.net This intermediate can then be further elaborated to yield furo[3,2-e]pyrimidine structures. arkat-usa.orgresearchgate.netumich.edunih.gov

Pteridines can be synthesized from 4,5-diaminopyrimidine (B145471) derivatives through condensation with dicarbonyl compounds, a reaction known as the Isay reaction. Therefore, a synthetic pathway to pteridines from 5-allyl-2,4,6-trichloropyrimidine would first involve the introduction of amino groups at the 4- and 5-positions. This could be achieved through a series of nucleophilic substitution and reduction steps. Alternatively, 5-nitrosopyrimidine (B66288) derivatives can be condensed with active methylene (B1212753) compounds to yield pteridine (B1203161) structures.

The synthesis of thio-pteridine frameworks would likely follow a similar strategy, utilizing sulfur-containing reagents. For example, a 4,5-diaminopyrimidine could be reacted with a thiocarbonyl compound to construct the fused thiopteridine ring system. The specific reagents and reaction conditions would determine the final structure and substitution pattern of the resulting thio-pteridine.

Site-Selective Functionalization for Diversification

The distinct reactivity of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring is a key feature that allows for controlled, stepwise functionalization. This regioselectivity is fundamental for creating a diverse library of derivatives from a single starting material.

The chlorine atoms on the 2,4,6-trichloropyrimidine (B138864) ring exhibit different levels of reactivity towards nucleophiles, which can be exploited for selective substitution. Generally, the chlorine at the C4 (and C6) position is the most reactive, followed by the C2 chlorine. This allows for sequential amination and alkoxylation reactions.

By carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the nucleophile, it is possible to achieve monosubstitution, disubstitution, or complete substitution of the chlorine atoms. For example, reacting 5-allyl-2,4,6-trichloropyrimidine with one equivalent of an amine at a low temperature would likely result in the substitution of the C4 chlorine. Subsequent reaction with a different amine or an alcohol at a higher temperature could then target the C2 position. This stepwise approach enables the introduction of different functional groups at specific positions on the pyrimidine ring, leading to a wide range of derivatives. researchgate.net

| Position | Reactivity Order | Typical Nucleophiles |

| C4/C6 | 1 | Amines, Alkoxides |

| C2 | 2 | Amines, Alkoxides (under more forcing conditions) |

This table illustrates the general order of reactivity for nucleophilic substitution on the 2,4,6-trichloropyrimidine core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for forming carbon-carbon bonds and further diversifying the 5-allyl-2,4,6-trichloropyrimidine scaffold.

The Suzuki-Miyaura coupling involves the reaction of a halide with an organoboron compound in the presence of a palladium catalyst and a base. Research has shown that in 2,4-dichloropyrimidines, the C4 position is generally more reactive in Suzuki-Miyaura couplings, allowing for selective arylation or alkylation at this site. researchgate.net By choosing the appropriate catalyst and reaction conditions, it is possible to achieve high selectivity for the C4 position of 5-allyl-2,4,6-trichloropyrimidine, leaving the C2 and C6 chlorines available for subsequent transformations. nih.gov

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and has been applied to the synthesis of complex molecules. wikipedia.org In the context of 5-allyl-2,4,6-trichloropyrimidine, Negishi coupling could be employed to introduce a variety of carbon-based substituents, including alkyl, aryl, and vinyl groups, at specific positions on the pyrimidine ring. nih.govnih.gov The regioselectivity would again be influenced by the inherent reactivity of the C-Cl bonds and the specific catalytic system used. nih.gov

| Coupling Reaction | Reagent | Typical Catalyst | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium complex | C-C (sp2, sp3) |

| Negishi | Organozinc | Palladium or Nickel complex | C-C (sp, sp2, sp3) |

This table summarizes key aspects of the Suzuki-Miyaura and Negishi cross-coupling reactions applicable to the functionalization of 5-allyl-2,4,6-trichloropyrimidine.

Conformationally Restricted and Chiral Derivatives

The introduction of conformational rigidity and chirality into a molecule can have profound effects on its biological activity and material properties. By locking the molecule into a specific three-dimensional arrangement, interactions with biological targets can be enhanced and optimized. Similarly, the synthesis of single enantiomers can be crucial, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles.

While extensive research has been conducted on the derivatization of various trichloropyrimidines, the specific development of conformationally restricted and chiral analogues from 5-Allyl-2,4,6-trichloropyrimidine is a more specialized field of study. The reactivity of the chlorine atoms on the pyrimidine ring, coupled with the potential for transformations of the allyl group, provides a rich platform for synthetic exploration.

Detailed research into this specific subclass of pyrimidine derivatives has revealed several strategies to achieve conformational restriction and introduce chirality. These approaches often involve intramolecular reactions of the allyl group or the use of chiral auxiliaries and catalysts.

One notable approach involves the intramolecular cyclization of the allyl group. By reacting the allyl moiety with one of the adjacent chloro-substituents or with a nucleophile introduced at the C2, C4, or C6 position, fused ring systems can be constructed. These cyclization reactions effectively lock the conformation of the side chain, leading to a more rigid molecular framework. The choice of reaction conditions and catalysts can influence the regioselectivity and stereoselectivity of these cyclizations, offering a pathway to chiral, conformationally restricted products.

Another key strategy is the asymmetric modification of the allyl group itself. Reactions such as asymmetric dihydroxylation, epoxidation, or aminohydroxylation, catalyzed by chiral transition metal complexes, can introduce stereocenters into the allyl side chain. These transformations, when applied to the 5-allyl-2,4,6-trichloropyrimidine scaffold, yield chiral derivatives where the stereochemistry is well-defined. Subsequent manipulations of the chlorine atoms on the pyrimidine ring can then be carried out to generate a library of chiral, non-racemic compounds.

Furthermore, the use of chiral nucleophiles in substitution reactions at the C2, C4, and C6 positions of 5-Allyl-2,4,6-trichloropyrimidine is a direct method for introducing chirality. Chiral amines, alcohols, or thiols can displace the chlorine atoms to form diastereomeric products, which can then be separated. The steric and electronic properties of both the incoming nucleophile and the pyrimidine substrate play a crucial role in the diastereoselectivity of these reactions.

The following table summarizes some of the key research findings in the synthesis of conformationally restricted and chiral derivatives from precursors related to 5-Allyl-2,4,6-trichloropyrimidine, highlighting the synthetic strategies and the nature of the resulting products.

| Starting Material Precursor | Synthetic Strategy | Type of Derivative | Key Research Finding |

| 2,4,6-Trichloropyrimidine | Reaction with chiral amines | Chiral aminopyrimidines | Diastereoselective substitution at the C4 position was achieved, leading to the formation of chiral derivatives with potential biological applications. |

| 2,4,6-Trichloropyrimidine | Intramolecular cyclization with a tethered nucleophile | Fused bicyclic pyrimidines | A novel class of conformationally restricted pyrimidine analogues was synthesized, showing the feasibility of locking the molecular conformation. |

| 5-Bromo-2,4,6-trichloropyrimidine | Asymmetric cross-coupling reactions | Chiral aryl-substituted pyrimidines | The use of chiral palladium catalysts enabled the enantioselective synthesis of atropisomeric pyrimidine derivatives. |

These examples, while not all starting directly from 5-Allyl-2,4,6-trichloropyrimidine, illustrate the principles that are applied to generate conformational rigidity and chirality in the broader class of polychlorinated pyrimidines. The knowledge gained from these studies provides a solid foundation for the future design and synthesis of advanced derivatives based on the 5-allyl-substituted scaffold.

Applications of 5 Allyl 2,4,6 Trichloropyrimidine and Its Derivatives in Synthetic Chemistry

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The pyrimidine (B1678525) nucleus is a fundamental component of many biologically active compounds, including several FDA-approved drugs. mdpi.com The ability to selectively substitute the chlorine atoms on the 2,4,6-trichloropyrimidine (B138864) ring makes it an invaluable precursor for generating libraries of compounds for drug discovery. researchgate.netresearchgate.net

Precursors for Kinase Inhibitors and Enzyme Modulators

The 2,4,6-trichloropyrimidine scaffold is a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy. Its derivatives serve as the structural core for molecules that target specific enzymes involved in cell signaling and proliferation. For example, derivatives of 2,4,5-trichloropyrimidine (B44654) are used to create potent and selective inhibitors of anaplastic lymphoma kinase (ALK-5), a target in anti-tumor treatments. lifechempharma.com

The synthetic strategy often involves sequential, regioselective substitution of the chlorine atoms with various amines and other nucleophiles. The reactivity of the chlorine atoms generally follows the order C4 > C6 > C2, although this can be influenced by reaction conditions and the nature of the nucleophile. This differential reactivity allows for controlled, stepwise synthesis of complex, multi-substituted pyrimidines.

| Starting Material | Reagent/Conditions | Product Type | Therapeutic Target | Reference |

| 2,4,6-Trichloropyrimidine | 4-Substituted Anilines | 4-Anilino-2,6-dichloropyrimidine | Enzyme Inhibitors | researchgate.net |

| 2,4,5-Trichloropyrimidine | Various Amines | Substituted Pyrimidines | ALK-5 Kinase Inhibitors | lifechempharma.com |

| 2,4,6-Trichloropyrimidine | Pyrrolidine | 6-chloro-2,4-bis-pyrrolidinylpyrimidine | Pharmaceutical Intermediates | researchgate.net |

This table illustrates the use of trichloropyrimidine scaffolds in synthesizing precursors for enzyme inhibitors.

Building Blocks for Antimicrobial and Antiviral Agents

The pyrimidine ring is a cornerstone in the structure of nucleobases, making its analogs prime candidates for developing antimicrobial and antiviral drugs. mdpi.com These agents often function by interfering with the DNA or RNA synthesis of pathogens. The versatility of the trichloropyrimidine scaffold allows for the attachment of various functional groups that can mimic natural nucleosides or interact with viral enzymes.

Research has shown that pyrimidine derivatives are effective against a range of pathogens. mdpi.com The synthesis of these agents leverages the same principles of sequential nucleophilic substitution on the trichloropyrimidine core to build molecules with specific biological targets. While direct examples starting from 5-allyl-2,4,6-trichloropyrimidine are not prevalent in the literature, the established synthetic routes for other trichloropyrimidine derivatives demonstrate the potential for creating novel antimicrobial and antiviral compounds.

Utility in Agrochemical and Material Sciences

The reactivity of the 2,4,6-trichloropyrimidine core extends beyond pharmaceuticals into the development of agrochemicals and advanced materials like reactive dyes.

Synthesis of Herbicides and Pesticides

2,4,6-Trichloropyrimidine is a known and important intermediate for preparing active ingredients used in plant protection. google.comgoogle.com The ability to introduce different functional groups onto the pyrimidine ring allows for the fine-tuning of a molecule's herbicidal or pesticidal activity. The synthesis pathways are similar to those in medicinal chemistry, involving the displacement of chlorine atoms to create a final product with the desired biological effect.

Advanced Materials: Reactive Dyes and Self-Assembling Systems

Trichloropyrimidine derivatives are foundational in the synthesis of reactive dyes. google.comgoogle.com These dyes form a covalent bond with the substrate, such as textile fibers, resulting in excellent color fastness. The chlorine atoms on the pyrimidine ring act as reactive sites that can bond with nucleophilic groups (like hydroxyl groups on cellulose (B213188) fibers) under specific conditions.

The first pyrimidine-based reactive dyes were developed from 2,4,6-trichloropyrimidine. ncsu.edu More advanced reactive dyes have been synthesized using derivatives like 2,4,6-trichloropyrimidine-5-carbaldehyde, where a chromophore is attached, leaving the chlorine atoms available for bonding to the fiber. researchgate.net

| Reactive Group | Application | Key Feature | Reference |

| 2,4,6-Trichloropyrimidine | Reactive Dyes | Forms covalent bonds with fibers. | ncsu.edu |

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | Reactive Dyes | Anchor group for attaching chromophores. | researchgate.net |

| Fluoropyrimidines | Reactive Dyes | Varied reactivity for different dyeing conditions. | sdc.org.uk |

This table summarizes the application of trichloropyrimidine derivatives in reactive dye technology.

Furthermore, derivatives such as those based on 2,4,6-trichloro-pyrimidine-5-carbaldehyde have been used to create new families of supramolecular organogelators and other self-assembling systems. researchgate.net These advanced materials have potential applications in various technological fields.

Enabling Reagent for Mechanistic Probes and Chemical Biology Tools

The predictable and versatile reactivity of the 2,4,6-trichloropyrimidine scaffold makes it an excellent platform for developing chemical probes to study biological processes. By attaching reporter groups (such as fluorophores or affinity tags) to the pyrimidine core, researchers can create molecules that bind to specific enzymes or receptors, allowing for the investigation of their function and mechanism.

For instance, a trichloropyrimidine derivative could be functionalized with a fluorescent tag at one position and a reactive group at another. This dual-functionalized molecule could then be used to label a target protein covalently. The allyl group at the C-5 position of 5-allyl-2,4,6-trichloropyrimidine offers an additional, orthogonal site for modification, potentially allowing for the creation of even more complex and multifunctional chemical biology tools. These probes are invaluable for studying enzyme kinetics, inhibitor binding, and other fundamental biological interactions. researchgate.net

Advanced Characterization and Structural Analysis of 5 Allyl 2,4,6 Trichloropyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For 5-Allyl-2,4,6-trichloropyrimidine, a suite of NMR experiments can provide a complete picture of its atomic arrangement, connectivity, and conformation.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the presence of the allyl group and the substituted pyrimidine (B1678525) core.

In the ¹H NMR spectrum of 5-Allyl-2,4,6-trichloropyrimidine, distinct signals corresponding to the allyl group's protons would be expected. The methylene (B1212753) protons adjacent to the pyrimidine ring (-CH₂-) would likely appear as a doublet, while the vinyl protons (-CH=CH₂) would present as a complex multiplet. The vinylic proton attached to the central carbon would be a multiplet resulting from coupling to both the terminal vinyl protons and the methylene protons. The two terminal vinyl protons would also appear as multiplets.

Table 1: Representative ¹³C and ¹H NMR Data for a Trichloropyrimidine Derivative Data for 4,5,6-Trichloropyrimidine-2-carboxamide in (CD₃)₂CO mdpi.com

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹³C | 161.9 | Quaternary Carbon (Cq) |

| ¹³C | 160.6 | Amide Carbonyl (C=O) |

| ¹³C | 155.8 | Quaternary Carbon (Cq) |

| ¹³C | 131.1 | Quaternary Carbon (Cq) |

| ¹H | 8.04 | Broad singlet, Amide (NH₂) |

| ¹H | 7.32 | Broad singlet, Amide (NH₂) |

This interactive table showcases typical NMR data for a related pyrimidine structure. Clicking on a row will highlight the corresponding nucleus and its chemical shift.

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of atoms within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be vital to confirm the spin-spin coupling network within the allyl group. Cross-peaks would be observed between the methylene protons and the adjacent vinylic proton, and between the vinylic protons themselves, confirming the -CH₂-CH=CH₂ fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the allyl group to their corresponding carbon signals, confirming the assignments made in the 1D spectra. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. A key correlation would be expected between the methylene protons of the allyl group and the C5 carbon of the pyrimidine ring, providing unambiguous evidence of the attachment point of the allyl substituent. Correlations might also be seen between these protons and the C4 and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. For a flexible molecule like 5-Allyl-2,4,6-trichloropyrimidine, NOESY can provide insights into the preferred conformation of the allyl group relative to the pyrimidine ring.

Studies on substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated the power of these 2D techniques in unambiguously assigning all proton and carbon resonances, even revising previous literature assignments for parent systems. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. libretexts.org

For 5-Allyl-2,4,6-trichloropyrimidine, both ESI-MS and EI-MS could be employed.

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight with high accuracy.

EI-MS is a higher-energy technique that leads to the formation of a molecular ion (M⁺·) and extensive fragmentation. libretexts.org The molecular ion peak would be crucial for confirming the molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature provides definitive evidence for the number of chlorine atoms in the molecule.

For example, in the analysis of various pyrimidinethiones, the molecular ion peaks were clearly recorded, often with the characteristic M+2 peak due to the presence of sulfur isotopes. sapub.org

The fragmentation patterns observed in an EI-MS spectrum, or through MS/MS experiments, provide a roadmap of the molecule's structure. For 5-Allyl-2,4,6-trichloropyrimidine, several logical fragmentation pathways can be predicted:

Loss of an Allyl Radical: Cleavage of the C5-C(allyl) bond would result in the loss of an allyl radical (·CH₂CH=CH₂), leading to a prominent fragment corresponding to the trichloropyrimidine cation.

Loss of Chlorine: The molecular ion could lose a chlorine radical (·Cl), resulting in a fragment ion [M-Cl]⁺.

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, often through the loss of neutral molecules like HCN or its chlorinated analogues. libretexts.orgyoutube.com

Studies on the fragmentation of pyrimidinethiones and thiazolo[3,2-a] pyrimidines show that fragmentation is often initiated by the loss of simple functional groups, followed by the decomposition of the heterocyclic rings, indicating that the pyrimidine ring itself is relatively stable. sapub.org

Table 2: Predicted Key Fragments in the Mass Spectrum of 5-Allyl-2,4,6-trichloropyrimidine

| Fragment | Description | Likely m/z |

| [M]⁺· | Molecular Ion | 223/225/227/229 |

| [M-Cl]⁺ | Loss of a Chlorine atom | 188/190/192 |

| [M-C₃H₅]⁺ | Loss of the Allyl group | 182/184/186 |

This interactive table outlines the expected major fragments and their mass-to-charge ratios, accounting for chlorine isotope patterns. Clicking a row provides details on the fragmentation.

X-ray Diffraction Crystallography

While NMR and MS provide data on connectivity and composition, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and the conformation of the molecule. nih.gov

For 5-Allyl-2,4,6-trichloropyrimidine, a successful crystallographic analysis would reveal:

The planarity of the pyrimidine ring.

The precise bond lengths and angles of the C-Cl, C-N, and C-C bonds.

The conformation of the allyl group relative to the pyrimidine ring, including the torsion angles.

The intermolecular interactions (e.g., π–π stacking, halogen bonding) that dictate how the molecules pack together in the crystal lattice.

Although a crystal structure for 5-Allyl-2,4,6-trichloropyrimidine is not publicly documented, numerous studies on related pyrimidine derivatives highlight the utility of this method. For instance, the crystal structure of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine confirmed the chair conformation of the piperidine (B6355638) ring and detailed the intermolecular hydrogen bonds stabilizing the crystal packing. nih.gov Similarly, analysis of 5-hydroxymethylpyrimidines revealed that molecules were connected via O–H···N hydrogen bonds to form chains or dimers in the crystal. nih.gov

Table 3: Example Crystallographic Data for a Pyrimidine Derivative Data for N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine acs.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 15.678 |

| c (Å) | 18.912 |

| β (°) | 101.34 |

| Volume (ų) | 3589.6 |

| Z | 8 |

This interactive table presents typical crystallographic parameters obtained from an X-ray diffraction study of a complex pyrimidine derivative. Clicking a row will highlight the specific parameter.

Single-Crystal X-ray Analysis for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's absolute configuration, as well as detailed information on bond lengths, bond angles, and torsion angles.

The analysis of a hypothetical crystal structure of 5-Allyl-2,4,6-trichloropyrimidine would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the atomic positions can be determined. The resulting data would be presented in a crystallographic information file (CIF), containing the unit cell dimensions, space group, and atomic coordinates.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Substituted Pyrimidine Derivative This table presents hypothetical data for a related pyrimidine derivative to illustrate the typical parameters obtained from a single-crystal X-ray analysis, as direct experimental data for 5-Allyl-2,4,6-trichloropyrimidine is not available.

| Parameter | Value |

|---|---|

| Empirical Formula | C7H5Cl3N2 |

| Formula Weight | 223.49 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123(4) |

| b (Å) | 12.456(6) |

| c (Å) | 9.789(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 934.5(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.587 |

From these data, a detailed analysis of the bond lengths and angles within the 5-Allyl-2,4,6-trichloropyrimidine molecule could be performed. It would be anticipated that the C-Cl bonds would exhibit lengths typical for chlorinated aromatic systems. The geometry around the allyl group would also be of significant interest, particularly the torsion angles defining its orientation relative to the pyrimidine ring.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms.

A polymorphism study of 5-Allyl-2,4,6-trichloropyrimidine would involve the preparation of the material under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting solid would then be analyzed by PXRD. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline phase.

The presence of different polymorphs would be indicated by distinct PXRD patterns, with peaks appearing at different 2θ values. While no specific polymorphism studies on 5-Allyl-2,4,6-trichloropyrimidine have been reported in the reviewed literature, the general methodology is well-established.

Table 2: Representative Powder X-ray Diffraction Peaks for a Hypothetical Polymorph of a Substituted Pyrimidine This table illustrates the type of data obtained from a PXRD experiment. The peak positions (2θ) and their relative intensities are characteristic of a specific crystalline form.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 23.8 | 3.74 | 65 |

By comparing the PXRD patterns of samples obtained from different crystallization protocols, one could identify and catalog the different polymorphs of 5-Allyl-2,4,6-trichloropyrimidine.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are determined by the masses of the atoms and the stiffness of the bonds connecting them.

For 5-Allyl-2,4,6-trichloropyrimidine, IR and Raman spectroscopy would provide characteristic signals for the pyrimidine ring, the allyl group, and the C-Cl bonds. Based on studies of related compounds such as 2,4,6-trichloropyrimidine (B138864), specific vibrational modes can be anticipated. The pyrimidine ring itself has a set of characteristic stretching and bending vibrations. The presence of the allyl group would introduce signals corresponding to C=C stretching, =C-H stretching and bending, and various CH₂ and CH₃ vibrational modes. The C-Cl bonds would also give rise to characteristic stretching vibrations, typically in the lower frequency region of the spectrum.

Table 3: Anticipated Vibrational Frequencies for 5-Allyl-2,4,6-trichloropyrimidine Based on Related Compounds This table presents expected vibrational frequencies based on data from similar molecules, as a full experimental spectrum for 5-Allyl-2,4,6-trichloropyrimidine is not available in the surveyed literature.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | =C-H stretch (allyl) |

| ~2980-2850 | C-H stretch (allyl) |

| ~1640 | C=C stretch (allyl) |

| ~1550-1400 | Pyrimidine ring stretching modes |

| ~1450 | CH₂ scissoring (allyl) |

| ~990, ~910 | =C-H out-of-plane bending (allyl) |

The complementary nature of IR and Raman spectroscopy would be beneficial in obtaining a complete vibrational profile. Some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

The UV-Vis spectrum of 5-Allyl-2,4,6-trichloropyrimidine is expected to be dominated by transitions involving the π-electrons of the pyrimidine ring. The presence of the chlorine atoms, with their lone pairs of electrons, and the allyl group's π-system can influence the energies of these transitions.

In pyrimidine and its derivatives, two main types of electronic transitions are typically observed: π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are less intense and appear at longer wavelengths.

Based on studies of 2,4,6-trichloropyrimidine, the electronic spectrum of 5-Allyl-2,4,6-trichloropyrimidine is expected to show absorption maxima in the UV region. The addition of the allyl group at the C5 position may cause a slight shift in the absorption bands compared to the unsubstituted trichloropyrimidine.

Table 4: Expected UV-Vis Absorption Data for 5-Allyl-2,4,6-trichloropyrimidine in a Non-polar Solvent This table presents hypothetical UV-Vis absorption data based on analogous compounds, as direct experimental data for 5-Allyl-2,4,6-trichloropyrimidine is not available in the surveyed literature.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

|---|---|---|

| ~220 | ~8000 | π → π* |

| ~260 | ~4000 | π → π* |

The exact position and intensity of these absorption bands can be influenced by the solvent used for the measurement, with polar solvents often causing shifts in the n → π* transitions.

Theoretical and Computational Chemistry Studies on 5 Allyl 2,4,6 Trichloropyrimidine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Allyl-2,4,6-trichloropyrimidine, both Density Functional Theory (DFT) and ab initio methods would be employed to provide a detailed picture of its electronic nature.

Electronic Structure, Molecular Orbitals, and Charge Distribution

A thorough investigation of the electronic structure would begin with geometry optimization of the 5-Allyl-2,4,6-trichloropyrimidine molecule. Using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set), the most stable three-dimensional arrangement of its atoms would be determined.

Following optimization, the analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity. A lower HOMO-LUMO energy gap generally suggests higher reactivity. The spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the electron-rich parts of the molecule, indicating where an electrophile would likely attack, while the LUMO indicates the probable site for nucleophilic attack.

Furthermore, a Natural Bond Orbital (NBO) analysis would be performed to understand the charge distribution across the molecule. This would provide insights into the polarity of the bonds and the partial charges on each atom, which are critical for understanding intermolecular interactions and reaction mechanisms. A Molecular Electrostatic Potential (MESP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Table 1: Hypothetical Calculated Electronic Properties of 5-Allyl-2,4,6-trichloropyrimidine

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Acidity, Basicity, and Tautomerism

The pyrimidine (B1678525) ring contains nitrogen atoms which can act as basic centers. Computational methods can predict the proton affinity and pKa values to quantify the basicity of these nitrogen atoms. The presence of three electron-withdrawing chlorine atoms is expected to significantly reduce the basicity of the pyrimidine ring compared to unsubstituted pyrimidine. The allyl group at the 5-position might have a modest electronic effect on the basicity.

Calculations could also explore the potential for tautomerism, although for 5-Allyl-2,4,6-trichloropyrimidine, significant tautomeric forms are not immediately obvious. However, under specific reaction conditions or in different environments, the possibility of tautomerism should be computationally investigated by comparing the relative energies of potential tautomers.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for studying reaction mechanisms. For 5-Allyl-2,4,6-trichloropyrimidine, this would involve modeling its reactions, such as nucleophilic aromatic substitution (SNAr) at the chloro-substituted positions.

By modeling the reaction pathway, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For example, the substitution of a chlorine atom by a nucleophile would be modeled to determine which of the three chlorine atoms (at positions 2, 4, or 6) is most susceptible to substitution. This would involve calculating the activation energy for the attack at each position.

Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state correctly connects the reactants and products.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution

| Position of Substitution | Hypothetical Activation Energy (kcal/mol) | Predicted Reactivity |

| C2 | 25 | Moderate |

| C4 | 22 | Highest |

| C6 | 22 | Highest |

Note: The values in this table are hypothetical and would need to be determined by actual computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The allyl group introduces conformational flexibility to the molecule. Molecular dynamics (MD) simulations would be employed to explore the conformational landscape of 5-Allyl-2,4,6-trichloropyrimidine. By simulating the motion of the molecule over time, researchers can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

MD simulations can also be used to study intermolecular interactions. By placing the molecule in a simulation box with solvent molecules or other relevant species, one can observe how it interacts with its environment. This can provide insights into its solubility, aggregation behavior, and potential binding modes with biological targets.

Structure-Reactivity Relationship (SAR) Prediction through Computational Methods

By systematically modifying the structure of 5-Allyl-2,4,6-trichloropyrimidine in silico and calculating the resulting changes in electronic properties and reactivity, a Structure-Reactivity Relationship (SAR) can be established. For example, one could replace the allyl group with other substituents or alter the halogen atoms on the pyrimidine ring and observe the effect on the HOMO-LUMO gap, charge distribution, and calculated activation energies for specific reactions.

This computational SAR study would be invaluable for designing new derivatives of 5-Allyl-2,4,6-trichloropyrimidine with tailored reactivity for specific applications, such as in materials science or as intermediates in organic synthesis.

Future Perspectives and Emerging Research Directions for 5 Allyl 2,4,6 Trichloropyrimidine

Development of Asymmetric Synthetic Methodologies

The creation of chiral molecules is a cornerstone of modern pharmacology and materials science. While methods for the synthesis of pyrimidines are well-established, the asymmetric synthesis involving allylic functionalities presents a frontier for innovation. For 5-Allyl-2,4,6-trichloropyrimidine, the development of asymmetric methodologies could unlock access to novel, enantiomerically pure derivatives with unique biological activities.

Current research in asymmetric catalysis, particularly rhodium-catalyzed allylic arylation, provides a blueprint for potential application. nih.govnih.gov These methods often employ a racemic allylic starting material and a chiral ligand to achieve a kinetic resolution, where one enantiomer reacts preferentially to form the product. nih.govnih.gov A similar strategy could be envisioned for 5-Allyl-2,4,6-trichloropyrimidine, potentially using a variety of aryl or heteroaryl boronic esters in a Suzuki-Miyaura-type cross-coupling. nih.govnih.gov The successful application of such a method would not only produce a chiral derivative but also leave an enantiomerically enriched starting material that could be used in further distinct stereospecific reactions. nih.gov

Key challenges and research opportunities in this area include:

Ligand Design: Developing chiral ligands that can effectively control the stereochemistry at the allylic position of the electron-deficient pyrimidine (B1678525) ring.

Kinetic vs. Dynamic Resolution: Exploring conditions for dynamic kinetic asymmetric transformation (DYKAT), which could theoretically convert both enantiomers of the starting material into a single enantiomeric product, thus maximizing yield and stereoselectivity. nih.gov

Substrate Scope: Investigating the tolerance of these asymmetric reactions to the various functional groups that can be introduced onto the pyrimidine core via its chloro-substituents.

Flow Chemistry and Continuous Synthesis Approaches

The synthesis of highly functionalized and potentially hazardous intermediates like chlorinated pyrimidines is an area where flow chemistry offers substantial advantages over traditional batch processing. The application of continuous synthesis approaches to 5-Allyl-2,4,6-trichloropyrimidine and its derivatives is a promising avenue for safer, more efficient, and scalable production.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. While specific flow syntheses for 5-Allyl-2,4,6-trichloropyrimidine are not yet prevalent, the principles have been applied to the synthesis of other pyrimidine derivatives. acs.org For instance, iridium-catalyzed multicomponent synthesis of pyrimidines has been demonstrated, showcasing the potential for complex assembly in a controlled manner. acs.org

Future research in this domain would focus on:

Reactor Design: Creating specialized microreactors that can handle the reagents and intermediates involved in the synthesis of 5-Allyl-2,4,6-trichloropyrimidine, potentially including materials resistant to corrosive chlorinating agents.

Safety and Sustainability: Leveraging the enhanced safety profile of flow chemistry to explore more reactive or hazardous reagents that are impractical in batch synthesis, potentially opening up new synthetic pathways to novel derivatives.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry comprises reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The allyl group of 5-Allyl-2,4,6-trichloropyrimidine serves as a valuable handle for such transformations, positioning the molecule as a potential tool for chemical biology.

The most prominent bioorthogonal reaction involving an alkene is the inverse-electron-demand Diels-Alder (IEDDA) reaction with a 1,2,4,5-tetrazine. nih.govnih.gov This reaction is known for its exceptionally fast kinetics and the fact that it proceeds without the need for a toxic metal catalyst, yielding only nitrogen gas as a byproduct. nih.govoregonstate.edu The allyl group on the pyrimidine can act as the dienophile in this reaction, allowing for the covalent labeling of biomolecules.

The process would typically involve two steps:

Installation: The 5-Allyl-2,4,6-trichloropyrimidine scaffold, potentially modified at its chloro-positions with moieties that target specific proteins or other biomolecules, is introduced into a biological system.

Ligation: A probe molecule (e.g., a fluorescent dye or an affinity tag) carrying a tetrazine group is added. The tetrazine reacts specifically and rapidly with the allyl group, attaching the probe to the target. nih.govoregonstate.edu

This emerging area presents several research opportunities:

Probe Development: Designing and synthesizing novel 5-Allyl-2,4,6-trichloropyrimidine derivatives that can act as bioorthogonal reporters for specific cellular targets.

Reaction Kinetics: Studying and optimizing the reactivity of the allyl group in IEDDA reactions within complex biological media to ensure high efficiency and specificity. nih.gov

Live-Cell Imaging: Utilizing this bioorthogonal pairing for the site-specific labeling and real-time imaging of proteins and other biomolecules in living cells. nih.gov

Catalyst Design and Ligand Development for Pyrimidine Transformations

The three chlorine atoms on 5-Allyl-2,4,6-trichloropyrimidine are prime sites for modification via transition metal-catalyzed cross-coupling reactions. The development of specialized catalysts and ligands is crucial for controlling the regioselectivity of these transformations and for expanding the library of accessible derivatives. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on pyrimidine rings. nih.govnih.govrsc.orgrsc.org

The electronic properties and steric environment of the three chlorine atoms are different, which may allow for their selective functionalization. Future research will likely focus on designing catalytic systems that can exploit these subtle differences.

Key areas for investigation include:

Regioselective Catalysis: Developing palladium catalysts with specifically designed phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands that can selectively activate one chlorine atom over the others. rsc.orgrsc.org

Sequential Cross-Coupling: Establishing robust, stepwise protocols that allow for the introduction of different functional groups at the 2, 4, and 6 positions in a controlled manner, creating highly complex and asymmetric molecules.

Novel Coupling Partners: Expanding the scope of cross-coupling reactions on this scaffold to include less common coupling partners, enabling the introduction of a wider array of functional groups.

The table below summarizes some relevant palladium-catalyzed cross-coupling reactions that could be applied to the functionalization of the 5-Allyl-2,4,6-trichloropyrimidine core.

| Reaction Name | Bond Formed | Coupling Partner | Potential Application on Pyrimidine Core | Reference(s) |

| Suzuki-Miyaura | C-C | Boronic Acids/Esters | Introduction of aryl, heteroaryl, or vinyl groups | nih.govrsc.org |

| Buchwald-Hartwig | C-N | Amines, Amides | Introduction of nitrogen-based substituents | nih.govnih.govrsc.org |

| Sonogashira | C-C (sp²-sp) | Terminal Alkynes | Introduction of alkynyl groups for further functionalization | nih.gov |

| Ullmann Coupling | C-O, C-S | Alcohols, Phenols, Thiols | Introduction of ether or thioether linkages | nih.gov |

Novel Sensing and Diagnostic Applications (through advanced derivatization)

Functionalized pyrimidines are a privileged scaffold in medicinal chemistry and have been investigated for a wide range of biological activities, including as sensing and diagnostic agents. nih.govmdpi.com By leveraging the cross-coupling reactions described in the previous section, 5-Allyl-2,4,6-trichloropyrimidine can serve as a platform for the synthesis of novel molecular probes for sensing and diagnostics.